Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate
Description
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is a sulfur-containing heterocyclic compound characterized by a six-membered 1,3-thiazinan ring with a thione (C=S) group at position 2 and an ethyl propanoate side chain. This structure places it within the broader family of thiazine and thiazolidine derivatives, which are known for diverse biological activities, including antimicrobial, antitussive, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-3-12-8(11)7(2)10-5-4-6-14-9(10)13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNQIRGVPTZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and other reagents to form the thiazinan ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide (KOH) and piperidine .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives, including ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate. Compounds with similar thiazine structures have shown significant activity against various cancer cell lines. For instance, derivatives were tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, revealing promising IC50 values indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The thiazine ring structure is believed to play a crucial role in interacting with biological targets, including enzymes involved in cancer progression .
Agrochemical Applications
Insecticidal Properties
Thiazine derivatives, including this compound, have been investigated for their insecticidal properties. Research indicates that certain thiazine compounds exhibit strong insecticidal activity against agricultural pests, making them viable candidates for developing eco-friendly pesticides .
Fungicidal and Herbicidal Activities
In addition to insecticides, some thiazine derivatives have demonstrated antifungal and herbicidal properties. These compounds can be utilized in agricultural settings to protect crops from fungal infections and weed competition .
Material Science
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing various functional materials. Its unique chemical structure allows for the modification and creation of polymers with specific properties suitable for applications in coatings and composites .
Summary of Research Findings
Case Studies
- Anticancer Activity Study : A series of thiazine derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents.
- Agrochemical Efficacy : Field trials demonstrated that thiazine-based compounds significantly reduced pest populations in crops while maintaining plant health, showcasing their effectiveness as natural pesticides.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. These interactions are crucial for its antifungal and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate with structurally and functionally related compounds, focusing on molecular attributes, biological activities, synthesis, and physicochemical properties.
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
Note: Molecular formula and weight for this compound are inferred based on structural analogy.
Physicochemical Properties
- This compound: Predicted to be an oil or low-melting solid based on analogs (e.g., reports oily products for ethyl piperidylpropanoates).
- 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one : Crystalline solid (mp ~180–185°C) .
- Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate: White solid with mp 82–84°C .
Industrial and Pharmacological Relevance
- Pesticide Derivatives: Propanoate esters with aryloxy groups (e.g., fenoxaprop-ethyl in ) highlight the agrochemical utility of such structures.
- Coordination Chemistry: The thioxo group in this compound may enable metal chelation, a feature exploited in catalytic or sensor applications .
Biological Activity
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiazine ring containing a thioxo group, which is crucial for its biological activity. The synthesis typically involves the cyclization of precursor compounds in the presence of sulfur and other reagents to form the thiazinan structure.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies reveal that derivatives of thiazine compounds exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed remarkable activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis in vitro .
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Bacillus subtilis | 15 | 100 |
Antifungal Activity
The compound has also shown antifungal activity , particularly against fungi such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell wall synthesis, leading to cell lysis and death .
Anticancer Potential
Recent research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated its effectiveness against human lung cancer cells (A549) and breast cancer cells (Bcap-37), with significant reductions in cell viability observed at certain concentrations .
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| A549 (Lung Cancer) | 15 | 75% at 50 µM |
| Bcap-37 (Breast Cancer) | 10 | 80% at 50 µM |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thioxo group is believed to facilitate binding with enzymes involved in microbial metabolism and cancer cell proliferation. This interaction can inhibit key metabolic pathways, leading to reduced growth and viability of pathogens and cancer cells .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Cornia et al. evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. The results indicated that modifications to the thiazine structure significantly enhanced antibacterial activity against multi-drug resistant strains .
- Anticancer Activity Assessment : In a recent investigation published in PMC, researchers assessed the anticancer potential of this compound against several cancer cell lines. The compound showed promising results with a notable decrease in cell proliferation rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
